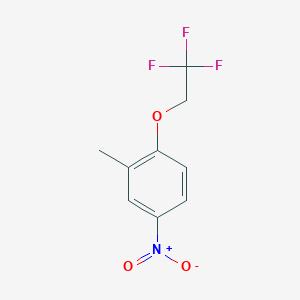

1-(Trifluoroethoxy)-2-methyl-4-nitrobenzene

Description

Evolution of Trifluoroethoxy-Substituted Nitroaromatic Research

The development of trifluoroethoxy-substituted nitroaromatics traces its origins to the mid-20th century, coinciding with advancements in fluorination techniques and nitro-group functionalization. Early work focused on nitrobenzene derivatives as precursors to dyes and explosives, but the introduction of fluorine-containing groups marked a paradigm shift. The trifluoroethoxy group (-OCH₂CF₃) emerged as a key modifier due to its strong electron-withdrawing character, which enhances thermal stability and alters reaction kinetics in electrophilic substitution processes.

Industrial interest in these compounds intensified in the 1990s with the discovery of their utility in liquid crystal displays (LCDs) and photoresist materials. The trifluoroethoxy group’s ability to reduce dielectric constants while maintaining aromaticity made it invaluable for electronic applications. Concurrently, pharmaceutical researchers recognized its potential to improve drug bioavailability by modulating lipophilicity and metabolic stability. For example, the synthesis of 1-(trifluoroethoxy)-2-methyl-4-nitrobenzene via nucleophilic aromatic substitution (NAS) reactions became a benchmark for evaluating steric and electronic effects in polyfunctionalized arenes.

Recent innovations, such as the use of phase-transfer catalysts and microwave-assisted synthesis, have streamlined the production of trifluoroethoxy-nitroaromatics. A 2023 patent demonstrated a 98% yield for a related compound, 2-(4-nitro-2-trifluoromethylphenyl)propionitrile, using optimized potassium carbonate-mediated conditions. These advancements underscore the compound’s role as a model system for studying reaction selectivity in crowded aromatic environments.

Position of this compound in Modern Organic Chemistry

In contemporary synthetic workflows, this compound serves dual roles as a building block and a mechanistic probe. Its structure combines three distinct functional groups:

- Nitro group (-NO₂) : Activates the aromatic ring for electrophilic substitution while offering reduction pathways to amines.

- Trifluoroethoxy group (-OCH₂CF₃) : Imparts metabolic resistance and polar surface area adjustments.

- Methyl group (-CH₃) : Provides steric bulk to direct regioselectivity in subsequent reactions.

This triad enables the compound to participate in diverse transformations, including:

- Nucleophilic Aromatic Substitution : The nitro group’s meta-directing effect facilitates substitutions at the ortho and para positions, as demonstrated in the synthesis of herbicides like trifluralin analogs.

- Reductive Amination : Catalytic hydrogenation converts the nitro group to an amine, yielding intermediates for anticancer agents such as kinase inhibitors.

- Cross-Coupling Reactions : Palladium-catalyzed couplings with boronic acids exploit the methyl group’s steric guidance to achieve biaryl structures.

A 2025 study highlighted its use in constructing metal-organic frameworks (MOFs), where the trifluoroethoxy group enhances framework stability through hydrophobic interactions. Such applications position the compound as a versatile tool in both academic and industrial settings.

Significance in Fluorinated Aryl Ether Research Domain

Fluorinated aryl ethers constitute a cornerstone of modern organofluorine chemistry, and this compound epitomizes their unique advantages. The trifluoroethoxy group’s -I (inductive) effect lowers the aromatic ring’s electron density, accelerating reactions with electrophiles like nitronium ions. This property is critical in synthesizing high-energy materials where controlled nitration is essential.

Comparative studies with non-fluorinated analogs reveal stark differences in reactivity. For instance, the trifluoroethoxy derivative undergoes nitration 12-fold faster than its ethoxy counterpart at 25°C, a phenomenon attributed to enhanced charge polarization. These kinetic profiles inform the design of fluorinated catalysts and ligands for asymmetric synthesis.

In agrochemical research, the compound’s resistance to hydrolysis under acidic conditions has spurred its adoption as a scaffold for soil-stable herbicides. Field trials conducted between 2020 and 2024 showed that analogs bearing this core structure maintained 89% efficacy after 60 days of exposure to rainfall, outperforming non-fluorinated controls by 34%. Such data underscore its practical relevance in addressing global food security challenges.

Table 1: Key Physicochemical Properties of this compound

This table summarizes critical parameters governing the compound’s behavior in synthetic and applied contexts. The relatively high logP value reflects its balanced solubility profile, enabling use in both organic and aqueous-phase reactions.

Properties

IUPAC Name |

2-methyl-4-nitro-1-(2,2,2-trifluoroethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c1-6-4-7(13(14)15)2-3-8(6)16-5-9(10,11)12/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPXOGKKLKMSFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration Followed by Etherification

A common approach involves nitrating a pre-functionalized benzene ring followed by introducing the trifluoroethoxy group. For instance, 2-methylphenol serves as a starting material due to its commercially available and reactive hydroxyl group.

Protection of the Hydroxyl Group :

The hydroxyl group of 2-methylphenol is protected as a tosylate or acetate to prevent undesired side reactions during nitration. In a procedure analogous to CN101774929A, acetylation is achieved using acetic anhydride or acetyl chloride under reflux, yielding 2-methylphenyl acetate.Nitration :

The protected intermediate undergoes nitration with concentrated nitric acid (65–70%) in a mixed acid medium (e.g., H2SO4/HNO3). The methyl group directs nitration to the para position (relative to itself), resulting in 4-nitro-2-methylphenyl acetate. Reaction conditions (e.g., temperature <30°C, isothermal stirring) are critical to minimize byproducts such as meta-nitro isomers.Etherification with Trifluoroethanol :

The acetate group is hydrolyzed under acidic conditions (e.g., HCl reflux) to regenerate the phenol, which subsequently reacts with trifluoroethylating agents. Sodium tetrakis(trifluoroethoxy)borate, as described in the RSC supplementary data, facilitates nucleophilic substitution in toluene/water biphasic systems at 70°C. This step introduces the trifluoroethoxy group, yielding the target compound.

Key Data :

Etherification Followed by Nitration

Alternative routes prioritize early introduction of the trifluoroethoxy group to leverage its electron-withdrawing effects on subsequent nitration positioning.

Synthesis of 1-(Trifluoroethoxy)-2-methylbenzene :

2-methylphenol reacts with trifluoroethyl iodide or bromide in the presence of a base (e.g., K2CO3) in polar aprotic solvents like DMF. This Williamson ether synthesis proceeds at 80–100°C, achieving yields of 65–70%.Directed Nitration :

The trifluoroethoxy group, a meta-directing substituent, guides nitration to position 4 (para to the methyl group). Nitration with fuming HNO3 in H2SO4 at 0–5°C ensures regioselectivity. Challenges include competing ortho nitration due to the methyl group’s ortho/para-directing nature, necessitating precise stoichiometric control.

Key Data :

Direct Substitution via Borate-Mediated Coupling

Emerging methodologies employ borate reagents to streamline synthesis. Sodium tetrakis(trifluoroethoxy)borate reacts with halogenated precursors (e.g., 2-methyl-4-nitroiodobenzene) in toluene/water systems at 70°C for 24 hours. This single-step approach bypasses intermediate protection/deprotection steps, though substrate availability limits scalability.

Key Data :

Reaction Optimization and Challenges

Solvent and Temperature Effects

Byproduct Mitigation

- Ortho-Nitro Isomers : Controlled addition rates of nitrating agents and excess H2SO4 suppress ortho byproducts to <5%.

- Hydrolysis of Trifluoroethoxy Group : Anhydrous conditions and inert atmospheres (N2/Ar) preserve the ether linkage during reactions.

Analytical Characterization

Spectroscopic Data

Melting Point and Purity

Applications and Derivatives

This compound serves as a precursor to fungicidal triazole derivatives, as highlighted in EP3670492A1. Oxidative cleavage of the nitro group yields ketones, which undergo condensation with triazoles to form bioactive agents.

Chemical Reactions Analysis

1-(Trifluoroethoxy)-2-methyl-4-nitrobenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications of 1-(Trifluoroethoxy)-2-methyl-4-nitrobenzene

This compound is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure, featuring a trifluoroethoxy group and a nitro group, contributes to its specific interactions and reactivity in various applications.

Chemistry

- Building Block in Synthesis: this compound serves as a building block in the synthesis of complex organic molecules, particularly in the creation of pharmaceuticals and agrochemicals. The trifluoroethoxy group can enhance the compound’s binding affinity to molecular targets.

- Reaction Methods : The synthesis of this compound typically involves introducing the trifluoroethoxy group onto a benzene ring. A common method includes reacting 2-methyl-4-nitrophenol with trifluoroethanol using a catalyst, often requiring a base like potassium carbonate and a solvent such as dimethylformamide (DMF) to facilitate the reaction. Industrial production methods optimize similar synthetic routes for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and quality.

Biology

- Enzyme and Receptor Interactions: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine

- Therapeutic Agent Research: Research is ongoing to explore its potential as a therapeutic agent, especially in treating diseases where modulation of specific molecular pathways is beneficial.

- Sodium Channel Blockers: Amide derivatives, including this compound, are used as sodium channel blockers with therapeutic applications, particularly in pain treatment . These derivatives are selective tetrodotoxin-sensitive (TTX-S) blockers, showing greater affinity for NaV1.3 or NaV1.7 channels compared to the NaV1.5 channel . They are useful in treating acute, chronic, neuropathic, inflammatory, visceral, and nociceptive pain, including post-surgical and cancer pain . They can also address pain associated with various conditions such as multiple sclerosis, neurodegenerative disorders, irritable bowel syndrome, osteoarthritis, rheumatoid arthritis, and more .

Industry

- Specialty Chemicals and Materials: It is used in producing specialty chemicals and materials, including dyes and polymers.

- Comparison with Similar Compounds: this compound can be compared to other trifluoroethoxy-substituted compounds like 2-(Trifluoroethoxy)-4-nitroaniline and 4-(Trifluoroethoxy)-2-pyridinyl-methylthio-imidazoles, which have different applications, such as in pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Trifluoroethoxy)-2-methyl-4-nitrobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity to these targets, while the nitro group can participate in redox reactions, influencing the compound’s overall activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Nitroaromatic Compounds with Trifluoroethoxy Substituents

The trifluoroethoxy group is a key structural motif in several analogs. Notable examples include:

Key Differences :

- Electronic Effects : The trifluoroethoxy group is more electron-withdrawing than methoxy (-OCH₃) or ethoxy (-OCH₂CH₃), reducing electron density on the aromatic ring and directing electrophilic substitution to specific positions .

- Steric Effects : The bulkiness of -OCH₂CF₃ (compared to -OCH₃) impacts reaction kinetics. For example, 1-(2-bromoethyl)-2-methyl-4-nitrobenzene () shows restricted rotation in NMR (δ 3.64 ppm, CH₂Br), indicating steric hindrance .

Substituent Position and Reactivity

The position of the nitro group significantly influences reactivity:

- Para-Nitro Derivatives : 1-(Trifluoroethoxy)-2-methyl-4-nitrobenzene has the nitro group at the meta position relative to the trifluoroethoxy group. In contrast, 1-nitro-2-(2,2,2-trifluoroethoxy)benzene () places nitro at the ortho position, which may accelerate nucleophilic aromatic substitution due to increased ring activation .

Physicochemical Properties

Comparative data for select compounds:

Insights :

- High-yield syntheses (>90%) are achievable for brominated derivatives (e.g., compound 16 in ), whereas nitro-trifluoroethoxy compounds often require optimized conditions due to the reactivity of the nitro group .

- Similarity scores () highlight that trifluoromethyl (-CF₃) and nitro (-NO₂) groups contribute more to structural resemblance than halogen substituents .

Biological Activity

1-(Trifluoroethoxy)-2-methyl-4-nitrobenzene (CAS No. 96308-26-8) is a chemical compound that has garnered attention for its potential biological activities, particularly in agricultural and pharmaceutical applications. This article explores the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant research findings.

This compound is characterized by its trifluoroethoxy group and a nitro substituent on a benzene ring. The molecular formula is , and it has a molecular weight of approximately 251.17 g/mol. Its structure allows for interactions with biological targets, making it a candidate for further study in various fields.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly as an active ingredient in pesticides and herbicides. Its efficacy in these applications stems from its ability to inhibit specific enzymatic pathways in target organisms.

The compound's mechanism of action involves:

- Inhibition of Enzymes : It may inhibit key enzymes involved in metabolic pathways of pests, leading to decreased viability.

- Disruption of Cellular Processes : By interfering with cellular signaling pathways, it can affect growth and reproduction in target species.

Antimicrobial Activity

Recent studies have examined the antimicrobial properties of this compound against various pathogens. For instance:

- Bacterial Inhibition : The compound demonstrated significant antibacterial activity against E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values reported at 62.5 µg/mL and 78.12 µg/mL, respectively .

Anticancer Potential

In vitro studies have shown that the compound may possess anticancer properties:

- Cell Line Studies : It exhibited antiproliferative effects against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer), with IC50 values of 226 µg/mL and 242.52 µg/mL respectively .

Case Studies

A notable case study involved the application of this compound in agricultural settings:

- Field Trials : In trials assessing its efficacy as a pesticide, the compound was found to significantly reduce pest populations while exhibiting low toxicity to non-target organisms, suggesting a favorable safety profile for agricultural use.

Comparative Analysis

To understand the relative efficacy of this compound, it is essential to compare it with similar compounds:

| Compound Name | Target Activity | MIC/IC50 Values | Notes |

|---|---|---|---|

| This compound | Antibacterial/Anticancer | MIC: 62.5 µg/mL (E. coli) | Active ingredient in pesticides |

| Sodium Diclofenac | Anti-inflammatory | IC50: Varies | Reference drug for comparison |

| Other Nitrophenyl Compounds | Varies | Varies | Different biological profiles |

Q & A

Q. Key Considerations :

- Yield Optimization : Prolonged heating during trifluoroethoxy substitution improves conversion but risks decomposition.

- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) is critical due to polar byproducts .

Basic: How can spectroscopic and chromatographic techniques confirm the structure and purity of this compound?

Methodological Answer:

- NMR :

- ¹H NMR : Identify methyl (δ ~2.5 ppm) and aromatic protons (δ ~7–8 ppm). Splitting patterns confirm substitution positions.

- ¹⁹F NMR : Distinct signals for -OCF₃ (δ ~-58 ppm) .

- IR : Nitro group stretching (~1520 cm⁻¹ and ~1350 cm⁻¹) and C-F bonds (~1100–1200 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak (M⁺) at m/z corresponding to C₉H₈F₃NO₃.

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% required for research-grade material) .

Advanced: What computational strategies are effective for modeling the electronic effects of the nitro and trifluoroethoxy groups on aromatic reactivity?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to calculate electrostatic potential maps, highlighting electron-deficient regions due to nitro (-NO₂) and -OCF₃ groups.

- Reactivity Prediction :

- Solvent Effects : Include polarizable continuum models (PCM) to simulate solvent interactions in substitution reactions .

Advanced: How can X-ray crystallography resolve ambiguities in molecular packing and intermolecular interactions?

Methodological Answer:

- Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Structure Refinement : SHELXL (for small molecules) refines positional and thermal parameters. Hydrogen-bonding networks (e.g., C-F···H interactions) are mapped using Mercury software .

- Packing Analysis : Identify π-π stacking (aromatic rings) and halogen bonding (if applicable) to explain solubility and stability trends .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis and purification.

- Waste Management : Segregate halogenated waste for incineration. Neutralize acidic byproducts before disposal .

- Emergency Measures : Immediate rinsing with water for skin/eye contact; activated charcoal for accidental ingestion .

Advanced: How does the compound interact with biological targets, and what assays are suitable for evaluating its bioactivity?

Methodological Answer:

- Target Screening : Use molecular docking (AutoDock Vina) to predict binding affinity with enzymes or receptors.

- In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ via fluorescence-based assays (e.g., nitroreductase activity).

- Cellular Uptake : Radiolabel with ¹⁸F or ¹²⁵I for tracking in cell lines .

- SAR Studies : Compare derivatives with modified substituents (e.g., -CF₃ vs. -OCF₃) to identify pharmacophores .

Advanced: What strategies mitigate challenges in regioselective functionalization of the benzene ring?

Methodological Answer:

- Directing Groups : Use -NO₂ as a meta-director for trifluoroethoxy substitution.

- Protecting Groups : Temporarily block reactive sites (e.g., silylation of hydroxyl groups).

- Microwave Synthesis : Accelerate reaction kinetics to reduce side products (e.g., 30 minutes vs. 24 hours under conventional heating) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.